(3-Formyl-5-methyl-2-propoxyphenyl)boronic acid

Organic Synthesis Medicinal Chemistry Suzuki-Miyaura Coupling

This specialty arylboronic acid offers a unique ortho-propoxy/ meta-formyl/ para-methyl substitution pattern on a single phenyl ring, providing steric shielding that suppresses homocoupling in Suzuki-Miyaura reactions while preserving potent c-Met inhibitory activity (IC50 9 nM). Its formyl handle enables orthogonal bioconjugation (hydrazone/oxime formation), and a verified X-ray crystal structure supports structure-based drug design. Procure this precisely defined building block to maintain SAR fidelity and avoid the batch-to-batch variability of generic alternatives.

Molecular Formula C11H15BO4
Molecular Weight 222.05 g/mol
CAS No. 480424-53-1
Cat. No. B1340523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Formyl-5-methyl-2-propoxyphenyl)boronic acid
CAS480424-53-1
Molecular FormulaC11H15BO4
Molecular Weight222.05 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1OCCC)C=O)C)(O)O
InChIInChI=1S/C11H15BO4/c1-3-4-16-11-9(7-13)5-8(2)6-10(11)12(14)15/h5-7,14-15H,3-4H2,1-2H3
InChIKeyVLCOLNKROICTJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Formyl-5-methyl-2-propoxyphenyl)boronic Acid (CAS 480424-53-1): Technical Baseline and Core Characteristics


(3-Formyl-5-methyl-2-propoxyphenyl)boronic acid (CAS 480424-53-1) is a multifunctional arylboronic acid derivative (C11H15BO4, MW: 222.05 g/mol) that features three distinct reactive handles on a single phenyl ring: a boronic acid (-B(OH)2) group for Suzuki-Miyaura cross-coupling, a formyl (-CHO) group for condensation and reduction chemistries, and a propoxy (-OCH2CH2CH3) group that modulates solubility and steric properties [1]. This specific substitution pattern—with the formyl at the 3-position, methyl at the 5-position, and propoxy at the 2-position relative to the boronic acid group—defines its utility as a precision building block in medicinal chemistry and complex organic synthesis, where electronic and steric tuning of the arylboronic acid component is critical for optimizing cross-coupling efficiency and downstream functional group compatibility [1].

Why Generic Substitution Fails for (3-Formyl-5-methyl-2-propoxyphenyl)boronic Acid in Precision Synthesis


Arylboronic acids are not interchangeable commodities; subtle variations in substitution pattern profoundly alter reactivity in palladium-catalyzed cross-coupling reactions [1]. In the context of Suzuki-Miyaura coupling, both the electronic properties (via resonance and inductive effects) and the steric environment around the boron atom govern the rate of transmetalation, which is often the turnover-limiting step [1]. (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid presents a unique electronic and steric landscape: the ortho-propoxy group introduces steric hindrance that can suppress undesired homocoupling, while the meta-formyl and para-methyl substituents fine-tune the electron density on the aromatic ring [2]. Consequently, replacing this compound with a simpler, unsubstituted or differently substituted arylboronic acid will alter the coupling efficiency, yield, and impurity profile, directly impacting the success of a synthetic route [1]. The specific physicochemical properties, including its LogP of 2.34 and calculated LogD (pH 7.4) of 2.29, further differentiate its behavior in biphasic reaction media compared to more polar analogs [2].

Quantitative Evidence Guide for Selecting (3-Formyl-5-methyl-2-propoxyphenyl)boronic Acid Over Structural Analogs


Unique Ortho-Propoxy Substitution Pattern: A Differentiating Structural Feature for Suzuki-Miyaura Coupling

The defining structural feature of this compound is its unique 2-propoxy, 3-formyl, 5-methyl substitution pattern on the phenylboronic acid core. Among the common building block analogs available for procurement (e.g., 3-formylphenylboronic acid, 3-formyl-4-methoxyphenylboronic acid, 5-formyl-2-methoxyphenylboronic acid), none possess this specific combination . The ortho-propoxy group is particularly noteworthy as it provides a distinct steric and electronic profile, which can be critical for achieving high site-selectivity in cross-coupling reactions or for probing structure-activity relationships in medicinal chemistry .

Organic Synthesis Medicinal Chemistry Suzuki-Miyaura Coupling

Reported Biological Activity: IC50 of 9 nM Against c-Met Kinase

A specific and high-strength piece of evidence for this compound is its reported inhibitory activity against the c-Met kinase. In a biochemical assay, (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid demonstrated an IC50 value of 9 nM for the inhibition of GST-tagged human recombinant c-Met N-terminal domain expressed in Hi5 insect cells [1]. This is a direct quantitative datapoint that positions this compound as a potent c-Met ligand.

Drug Discovery Kinase Inhibition c-Met

Calculated Lipophilicity (LogP 2.34) as a Determinant of Permeability and Solubility

The compound's calculated octanol-water partition coefficient (LogP) is 2.34 [1]. While many arylboronic acid building blocks are highly polar, the propoxy group on this molecule increases its lipophilicity. This LogP value falls within a favorable range for oral drug candidates as defined by Lipinski's Rule of Five (LogP < 5) [1]. The calculated LogD at pH 7.4 is 2.29, indicating a preference for the non-ionized state in physiological conditions, which may translate to higher membrane permeability compared to more polar boronic acid analogs [1].

ADME Drug-likeness Physicochemical Properties

Well-Defined Solid-State Structure via X-ray Crystallography

The solid-state structure of this compound has been determined by X-ray crystallography, providing unambiguous proof of its molecular geometry and substitution pattern [1]. The compound crystallizes in the monoclinic system with space group P21/c and unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. This level of structural characterization is not available for all arylboronic acid analogs and confirms the precise three-dimensional arrangement of the formyl, methyl, propoxy, and boronic acid groups.

Crystallography Solid-State Chemistry Material Science

Commercial Availability and Purity Specifications from Major Suppliers

The compound is widely available from reputable chemical suppliers with high purity specifications, ensuring reproducibility and reducing the need for in-house purification. For instance, it is offered by Sigma-Aldrich (Product No. 661988), MolCore (≥98% purity), and Leyan (97% purity) . This is in contrast to many novel or niche boronic acids that may only be available through custom synthesis with long lead times and uncertain purity.

Procurement Chemical Sourcing Building Blocks

High-Value Application Scenarios for (3-Formyl-5-methyl-2-propoxyphenyl)boronic Acid Based on Core Evidence


c-Met Kinase Inhibitor Drug Discovery Programs

Based on the reported IC50 of 9 nM against c-Met, this compound is a validated starting point for medicinal chemistry campaigns targeting c-Met driven cancers, including non-small cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), and renal cell carcinoma (RCC) [1]. Its potent activity, combined with favorable physicochemical properties (LogP 2.34), makes it a high-quality lead-like molecule. Procurement of this specific compound, rather than a generic arylboronic acid, ensures that the intrinsic c-Met activity is preserved for structure-activity relationship (SAR) exploration [1].

Suzuki-Miyaura Cross-Coupling for Complex Biaryl Synthesis

The unique combination of a formyl, methyl, and propoxy substituent on the arylboronic acid core makes this compound an ideal partner for the synthesis of complex biaryl scaffolds where steric and electronic tuning is essential [1]. The ortho-propoxy group can provide steric shielding to suppress protodeboronation and homocoupling side reactions, which is a key advantage over less sterically hindered analogs. This specificity is critical for the late-stage functionalization of advanced pharmaceutical intermediates [1].

Structure-Based Drug Design (SBDD) and Computational Modeling

The availability of a high-resolution X-ray crystal structure for this compound provides an unambiguous starting point for computational chemistry and structure-based drug design [1]. Researchers can use these precise atomic coordinates for molecular docking, pharmacophore modeling, and to accurately predict the binding mode of novel c-Met inhibitors derived from this scaffold. This advantage is not available for many other boronic acid building blocks, making this a preferred choice for rational design [1].

Development of Bioconjugation and Chemical Probe Reagents

The presence of both a reactive boronic acid handle for cross-coupling and a formyl group for orthogonal bioconjugation (e.g., hydrazone or oxime formation) makes this compound a versatile precursor for chemical biology tools [1]. The high purity and reliable supply from major vendors support the consistent and reproducible synthesis of complex probes and affinity reagents, ensuring project timelines are met .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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